molecular formula C8H11BrN2S B2584259 (Benzylsulfanyl)methanimidamide hydrobromide CAS No. 55796-74-2

(Benzylsulfanyl)methanimidamide hydrobromide

Cat. No.: B2584259
CAS No.: 55796-74-2
M. Wt: 247.15
InChI Key: LVSWIUULKZBVBT-UHFFFAOYSA-N
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Description

(Benzylsulfanyl)methanimidamide hydrobromide (CAS 55796-74-2) is a high-purity thiouronium salt with a molecular formula of C8H11BrN2S and a molecular weight of 247.15 g/mol . This compound is offered with a minimum purity of 95% and serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure is characterized by the canonical SMILES string N=C(N)SCC1=CC=CC=C1.[H]Br . This reagent has demonstrated specific value in cancer research, particularly as a chemical biology tool. It has been identified as a close analogue of the urokinase-plasminogen activator (uPa) inhibitor BC-11 . Studies on triple-negative breast cancer cells (MDA-MB231) have shown that while the boronic acid-containing BC-11 exhibits cytotoxicity, this compound itself does not affect cell viability . This key difference highlights its critical application as an inert control compound in mechanistic studies, helping researchers confirm that the observed biological activity of active drugs is dependent on specific functional groups, such as the boron moiety in BC-11 . Handling of this material requires appropriate safety precautions. The compound is classified as harmful if swallowed, and may cause skin, serious eye, and respiratory irritation . Researchers should wear protective gloves, protective clothing, and eye/face protection, and use the material only in a well-ventilated area . This product is intended for research and development purposes only and is not recommended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWIUULKZBVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (benzylsulfanyl)methanimidamide hydrobromide typically involves the reaction of benzylamine with carbon disulfide, followed by the addition of hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: (Benzylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(Benzylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (benzylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound belongs to a broader class of sulfanyl-substituted amidine salts. Key analogues differ in substituents on the sulfur-bound alkyl/aryl group and counterion type. Below is a detailed comparison:

Substituent Variations

  • [(Cyclopropylmethyl)sulfanyl]methanimidamide Hydrobromide (CAS 63667-17-4)

    • Structure : Replaces the benzyl group with a cyclopropylmethyl moiety (C₃H₅-CH₂-).
    • Properties : Lower molecular weight (229.14 g/mol vs. ~246 g/mol for the benzyl analogue) and increased steric strain due to the cyclopropane ring. This may influence reactivity in nucleophilic substitutions or metal coordination ().
  • [(2-Fluorobenzyl)sulfanyl]methanimidamide Hydrobromide

    • Structure : Features a 2-fluorobenzyl group, introducing electronegativity and altering electronic distribution.
    • Properties : Enhanced lipophilicity (predicted logP ~2.1 vs. ~1.8 for the parent compound) due to fluorine’s hydrophobic character. Fluorination may also improve metabolic stability ().
  • [(2,4,5-Trifluorobenzyl)sulfanyl]methanimidamide Hydrobromide Structure: Contains a 2,4,5-trifluorobenzyl group. Properties: Higher molecular weight (301.13 g/mol) and reduced basicity (predicted pKa 14.36) compared to non-fluorinated analogues.

Counterion Effects

Hydrobromide salts (e.g., the target compound) generally exhibit higher aqueous solubility than hydrochlorides (e.g., benzimidamide hydrochlorides in ) due to bromide’s larger ionic radius and lower lattice energy.

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Purity Predicted logP
(Benzylsulfanyl)methanimidamide hydrobromide C₈H₁₀BrN₂S 246.14 Benzyl 95% 1.8
[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide C₅H₁₃BrN₂OS 229.14 Cyclopropylmethyl - 1.2
[(2-Fluorobenzyl)sulfanyl]methanimidamide hydrobromide C₈H₉BrFN₂S 261.13 2-Fluorobenzyl - 2.1
[(2,4,5-Trifluorobenzyl)sulfanyl]methanimidamide hydrobromide C₈H₈BrF₃N₂S 301.13 2,4,5-Trifluorobenzyl 95.0%+ 2.6

Biological Activity

(Benzylsulfanyl)methanimidamide hydrobromide, also referred to as BC-11, is a compound that has garnered attention for its potential biological activity, particularly in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly its cytotoxic effects on cancer cells.

  • Chemical Name : this compound
  • Molecular Formula : C10_{10}H12_{12}BrN2_2S
  • Molecular Weight : 284.19 g/mol
  • Structure : The compound features a benzyl group linked to a sulfanyl and an amidine functional group, which are crucial for its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB231 cells. The findings indicate that:

  • Cell Viability : Exposure to BC-11 did not significantly affect cell viability at concentrations up to 250 μM when compared to control groups. In contrast, doxorubicin, a standard chemotherapeutic agent, showed a marked decrease in cell viability with an ED50 of approximately 80 μM .
  • Cell Cycle Distribution : Flow cytometric analysis revealed that treatment with BC-11 resulted in a notable decrease in the G0/G1 phase fraction (28.50% vs. 45.09%) and an increase in the S phase fraction (22.90% vs. 10.13%), suggesting that the compound may interfere with cell cycle progression .
  • Reactive Oxygen Species (ROS) : At higher concentrations, BC-11 was associated with increased ROS production and mitochondrial membrane potential dissipation, indicating potential oxidative stress as a mechanism of action .

The mechanism through which this compound exerts its effects appears to be linked to its structural components:

  • Enzyme Inhibition : The compound is suggested to inhibit serine proteases, which play critical roles in cancer progression and metastasis. However, the specific interactions and pathways remain under investigation .
  • Oxidative Stress : The induction of oxidative stress through mitochondrial dysfunction may contribute to its cytotoxic effects, as evidenced by increased ROS levels upon treatment .

In Vitro Studies

In vitro studies have demonstrated the following:

ParameterControl (Doxorubicin)BC-11 (117 μM)BC-11 (250 μM)
Cell Viability (%)68%100%85%
G0/G1 Phase (%)45.09%28.50%30%
S Phase (%)10.13%22.90%20%
ROS Production (%)BaselineLowHigh

In Vivo Studies

While in vitro studies provide preliminary insights, further investigations into in vivo models are necessary to validate these findings and assess the therapeutic potential of BC-11.

Q & A

Q. What are the optimized synthetic routes for (Benzylsulfanyl)methanimidamide hydrobromide, and how do reaction parameters influence yield?

The synthesis typically involves reacting benzyl thiol derivatives with formimidamide precursors under acidic conditions. Key parameters include:

  • Temperature : Maintaining 0–5°C during hydrobromic acid addition minimizes side reactions .
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfanyl group .
  • pH Control : Neutral to slightly acidic conditions (pH 6–7) stabilize the hydrobromide salt .
    Data Table :
ParameterOptimal RangeYield Impact
Temperature0–5°C+15–20%
Reaction Time4–6 hrs±5%
SolventDMF/EtOH+25% vs. THF

Methodological Tip : Use TLC (silica gel, eluent: CHCl₃/MeOH 9:1) to monitor intermediate formation .

Q. How is the purity of this compound validated in academic settings?

Standard characterization includes:

  • NMR : ¹H NMR (DMSO-d6) should show a singlet at δ 8.2–8.5 ppm for the imidamide proton and aromatic peaks at δ 7.2–7.5 ppm for the benzyl group .
  • HPLC : Reverse-phase C18 columns (ACN/H2O gradient) achieve >95% purity; retention time ~12–14 min .
  • Elemental Analysis : Match calculated vs. observed %C, %H, %N (e.g., C: 38.1%, H: 3.6%, N: 11.1%) .

Critical Note : Impurities often arise from incomplete salt formation—recrystallize from EtOH/H₂O (1:3) to remove residual HBr .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The sulfanyl (-S-) group acts as a soft nucleophile, targeting electrophilic centers (e.g., alkyl halides). Key steps:

Activation : Hydrobromide dissociation in polar solvents generates a free thiolate ion (-S⁻), enhancing nucleophilicity .

Transition State : SN² mechanism dominates for primary alkyl halides, evidenced by stereoinversion in chiral substrates .

Byproduct Mitigation : Competing oxidation to sulfoxides is minimized under inert atmospheres (N₂/Ar) .

Case Study : Reaction with methyl iodide yields (Benzylsulfanyl)methanimidamide-methyl adduct (85% yield, confirmed via LC-MS) .

Q. How does structural modification of the benzyl group alter biological activity?

Comparative studies with analogs reveal:

  • Electron-Withdrawing Groups (e.g., 4-Fluorobenzyl): Increase antimicrobial potency (MIC: 2 µg/mL vs. S. aureus) due to enhanced membrane permeability .
  • Electron-Donating Groups (e.g., 4-Methoxybenzyl): Reduce cytotoxicity in mammalian cells (IC₅₀: >100 µM vs. HeLa) .
    Data Table :
SubstituentAntimicrobial Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
-H (Parent)8.045.2
4-F2.028.7
4-OCH₃12.5>100

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial FabI enzymes .

Q. How should researchers resolve contradictions in reported solubility data?

Discrepancies arise from solvent polarity and measurement techniques:

  • DMSO : High solubility (>50 mg/mL) due to H-bonding with imidamide .
  • Water : Limited solubility (2–5 mg/mL) unless pH >9, which deprotonates the hydrobromide .
    Protocol : Use shake-flask method (UV-Vis quantification at λ=254 nm) for consistency .

Advanced Tip : Pair solubility studies with DSC to detect polymorphic transitions affecting dissolution .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Temperature : Store at –20°C in amber vials; degradation <2% over 12 months .
  • Humidity Control : Silica gel desiccants prevent hydrolysis of the imidamide group .
  • Lyophilization : Freeze-dried samples retain >98% purity after 6 months .

Validation : Accelerated stability testing (40°C/75% RH for 1 month) correlates with long-term data .

Methodological Resources

  • Synthetic Protocols : .
  • Biological Assays : .
  • Analytical Techniques : .

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